N,3-bis(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
Description
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Properties
IUPAC Name |
N,3-bis(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-15-9-5-3-7-12(15)11-13(17-20-22-23-21-17)18(24)19-14-8-4-6-10-16(14)26-2/h3-10,13H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMQJEUWBHUCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,3-bis(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to its pharmacological properties.
Chemical Structure and Synthesis
The compound features a propanamide backbone substituted with two methoxyphenyl groups and a tetrazole moiety. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired product. Detailed synthetic routes can be found in literature focusing on similar compounds and methodologies.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, compounds with the tetrazole ring have shown promising results against various cancer cell lines. In vitro assays reveal that this compound may inhibit cell proliferation through apoptosis induction.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| RKO | 60.70 | Induction of apoptosis |
| HeLa | 78.72 | Cell cycle arrest |
| PC-3 | 49.79 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. The presence of the tetrazole moiety is believed to enhance its activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It has been shown to halt the cell cycle at specific checkpoints.
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in tumor growth and proliferation.
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on RKO and HeLa cells. Results indicated significant cytotoxicity with an IC50 value suggesting effective concentration levels for therapeutic applications.
- Antimicrobial Testing : Another research focused on the antimicrobial activity against various pathogens. The compound exhibited notable efficacy against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
